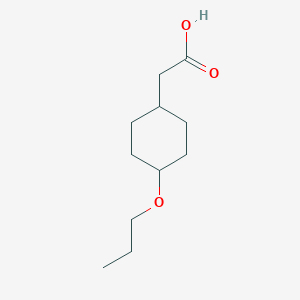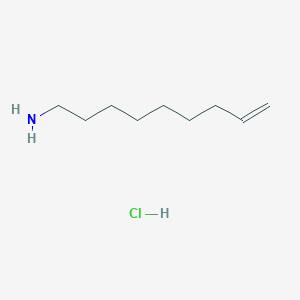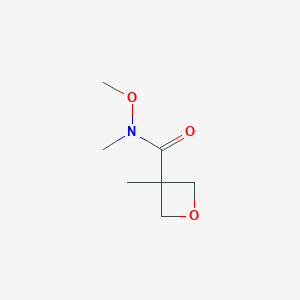
4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Descripción general
Descripción
4-(pyrrolidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the IUPAC name 4-(pyrrolidin-2-yl)pyrimidine dihydrochloride . It is used in research and development .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis and reaction conditions are reported in the literature . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity is investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación
Selective Brain Penetrant PDE9A Inhibitor
The compound PF-04447943, related to 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, is a novel selective brain penetrant PDE9A inhibitor. It has been advanced into clinical trials for the treatment of cognitive disorders. This inhibitor exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. It is noted for its ability to elevate central cGMP levels in the brain and cerebral spinal fluid of healthy volunteers (Verhoest et al., 2012).
Inhibitor for Idiopathic Pulmonary Fibrosis Treatment
A related compound, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, exhibits high affinity and selectivity for αvβ6 integrin. This integrin inhibitor, in its hydrochloride salt form, is under investigation for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Proton Transfer in Chromophores
The compound 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, which are structurally related to this compound, demonstrate three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are important for understanding the photochemical behavior of such compounds (Vetokhina et al., 2012).
Structural Analysis of Related Compounds
The molecular structure of 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester, a related compound, has been determined. This research provides insights into the structural and functional characteristics of similar chemical compounds (Meskini et al., 2011).
Key Intermediate in Crizotinib Synthesis
4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrates the potential of similar compounds in the synthesis of important therapeutic agents. The report details a robust synthesis process relevant to compounds like this compound (Fussell et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown potential anti-AD agents with target selectivity toward BACE1 .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have different biological profiles due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in regulating cell growth, differentiation, and apoptosis. Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, this compound can affect the activity of enzymes in the citric acid cycle, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The interaction with transporters and binding proteins facilitates its movement across cellular membranes and influences its accumulation in specific tissues. These distribution patterns are critical for understanding the compound’s overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, affecting gene expression and transcriptional regulation. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-pyrrolidin-2-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-7(8-3-1)6-4-9-10-5-6;;/h4-5,7-8H,1-3H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVLXWCCKALHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803586-05-1 | |
| Record name | 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
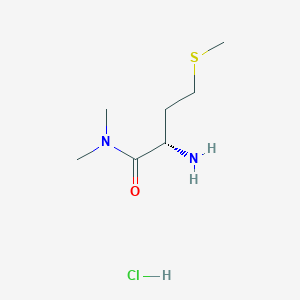
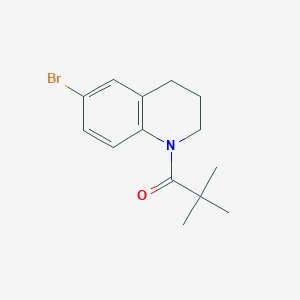
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)
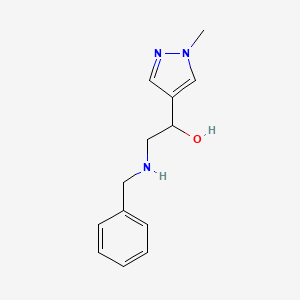
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
